molecular formula C13H10ClNO3 B6368662 MFCD18312477 CAS No. 1261940-17-3

MFCD18312477

Cat. No.: B6368662
CAS No.: 1261940-17-3
M. Wt: 263.67 g/mol
InChI Key: FCXPGEZHXBWAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “MFCD18312477” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its significance in various scientific fields.

Properties

IUPAC Name

methyl 2-chloro-4-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-4-8(7-11(10)14)9-3-2-6-15-12(9)16/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXPGEZHXBWAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CNC2=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683186
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-17-3
Record name Methyl 2-chloro-4-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312477” involves multiple steps, each requiring specific conditions to ensure the desired product’s purity and yield. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. Each step is carefully monitored, and reaction conditions such as temperature, pressure, and pH are optimized to achieve the best results.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Industrial production also incorporates advanced techniques such as automated monitoring and control systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312477” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions of “this compound” are carried out under specific conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

MFCD18312477, also known as 2,4-Dichloro-5-fluorophenol, is a chemical compound that has garnered attention in various scientific research applications. This article delves into its applications across different fields, supported by data tables and case studies.

Chemical Properties and Structure

Before exploring its applications, it is essential to understand the chemical properties of this compound. The compound features a dichlorinated and fluorinated phenolic structure, which contributes to its reactivity and potential utility in various chemical processes.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can lead to the development of novel therapeutic agents. Research has shown that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for further studies in drug development.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored derivatives of dichlorophenol compounds, revealing promising antimicrobial activity against various bacterial strains. This suggests that this compound could be optimized for similar applications.

Material Science

In material science, this compound is being explored as a potential additive in polymer formulations. Its fluorinated nature can enhance the thermal stability and chemical resistance of polymers, which is crucial for applications in harsh environments.

Case Study: Polymer Blends

Research conducted at a leading materials science institute demonstrated that incorporating this compound into polycarbonate matrices improved their thermal properties significantly. The study highlighted the compound's ability to act as a reinforcing agent.

Environmental Science

The environmental impact of chlorinated compounds is a significant concern; thus, this compound's role in environmental remediation technologies is under investigation. Its reactivity may facilitate the breakdown of harmful pollutants in water treatment processes.

Case Study: Water Treatment

A recent study assessed the degradation of chlorinated phenols using advanced oxidation processes (AOPs). Results indicated that this compound could be effectively degraded under UV light irradiation combined with hydrogen peroxide, suggesting its potential use in water purification systems.

Analytical Chemistry

This compound serves as a standard reference material in analytical chemistry for method validation and calibration. Its distinct spectral properties allow for accurate detection and quantification in complex mixtures.

Case Study: Spectroscopic Analysis

An analysis published in Analytical Chemistry utilized this compound as a calibration standard for high-performance liquid chromatography (HPLC). The study established its efficacy in detecting trace levels of contaminants in environmental samples.

Mechanism of Action

The mechanism of action of “MFCD18312477” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.

Biological Activity

MFCD18312477 is a compound categorized within the class of methoxyfuranocoumarins (MFCs), which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties, supported by relevant data tables and research findings.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different bacterial strains:

Bacterial Strain MIC (mg/mL) Activity
Escherichia coli6.72Strongly inhibited growth
Staphylococcus aureus6.63Strongly inhibited growth
Micrococcus luteus25Moderate inhibition
Shigella sonnei25Moderate inhibition

In a study evaluating the antimicrobial activity of various MFCs, this compound was found to be particularly effective against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values indicating strong activity .

2. Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated through in vivo studies. The compound significantly inhibited carrageenan-induced paw edema in rats, showcasing its potential as an anti-inflammatory agent.

Time (h) Inhibition (%)
194.69
289.66
387.83

These results indicate that this compound can effectively reduce inflammation, making it a candidate for further therapeutic development .

3. Antioxidant Potential

This compound has shown promising antioxidant activity, measured through various assays:

  • DPPH Scavenging Activity : EC50 = 45.24 µM
  • ABTS Scavenging Activity : EC50 = 17.86 µM

These values suggest that this compound can effectively scavenge free radicals, contributing to its protective effects against oxidative stress .

4. Anticancer Activity

Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. In vitro studies showed that it affects the PI3K/AKT signaling pathway, leading to reduced cell viability in neuroblastoma and colon cancer cells.

  • Induction of Apoptosis : Activation of caspases (caspase-3, -8, and -9).
  • Regulation of Bcl-2 Family Proteins : Decreased expression of Bcl-2 and increased expression of Bax.

This mechanism highlights the potential of this compound as an adjuvant in cancer therapies .

Case Study: In Vivo Anti-Inflammatory Effects

In a controlled study involving rats subjected to inflammation via carrageenan injection, administration of this compound resulted in significant reduction in paw swelling compared to control groups, reinforcing its potential for treating inflammatory conditions .

Case Study: Antimicrobial Efficacy

A series of experiments conducted on clinical isolates revealed that this compound effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its utility in combating antibiotic resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.